molecular formula C12H20FN5 B2605569 4-[(2S,4S)-4-fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine CAS No. 1820571-56-9

4-[(2S,4S)-4-fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine

Cat. No.: B2605569
CAS No.: 1820571-56-9
M. Wt: 253.325
InChI Key: XVOHBPDPMBWEAY-UWVGGRQHSA-N
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Description

This compound features a pyrimidin-2-amine core substituted with a pyrrolidine ring containing stereospecific fluoro (4S) and methylaminomethyl (2S) groups, as well as N,N-dimethylamine at position 2. The (2S,4S) stereochemistry likely enhances target selectivity and pharmacokinetic properties, as seen in related fluorinated pyrrolidine derivatives .

Properties

IUPAC Name

4-[(2S,4S)-4-fluoro-2-(methylaminomethyl)pyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20FN5/c1-14-7-10-6-9(13)8-18(10)11-4-5-15-12(16-11)17(2)3/h4-5,9-10,14H,6-8H2,1-3H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOHBPDPMBWEAY-UWVGGRQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CC(CN1C2=NC(=NC=C2)N(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]1C[C@@H](CN1C2=NC(=NC=C2)N(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2S,4S)-4-fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or their derivatives.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled conditions to ensure regioselectivity.

    Attachment of the Methylamino Group:

    Coupling with the Pyrimidine Moiety: The final step involves coupling the pyrrolidine intermediate with a dimethylpyrimidinyl derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the fluorinated pyrrolidine moiety, potentially leading to the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. Its fluorinated pyrrolidine ring and pyrimidine moiety make it a candidate for probing enzyme active sites and studying protein-ligand interactions.

Medicine

In medicinal chemistry, 4-[(2S,4S)-4-fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its unique chemical properties make it suitable for various applications, including as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrrolidine ring and pyrimidine moiety can engage in hydrogen bonding, hydrophobic interactions, and van der Waals forces with target proteins, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s pyrimidin-2-amine core is shared with several analogs, but its substituents differentiate its properties:

Compound Name / ID Core Structure Key Substituents Molecular Weight Biological Activity Reference
Target Compound Pyrimidin-2-amine (2S,4S)-pyrrolidine (fluoro, methylaminomethyl), N,N-dimethyl Not provided Inferred kinase/receptor modulation -
4-(1,3-Dimethyl-1H-pyrazol-4-yl)-5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (20) Pyrimidin-2-amine 5-Fluoro, pyrazole groups at positions 4 and N2 288.14 g/mol CDK2 inhibitor
N,N'-(1,4-Phenylenebis(methylene))bis(5-fluoro-2-methoxypyrimidin-4-amine) (18b) Pyrimidin-4-amine Bis-pyrimidine linked via phenylenebis(methylene), 5-fluoro, 2-methoxy 389.15 g/mol Chemokine Receptor Type 4 antagonist
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Pyrimidin-4-amine Fluorophenyl, methoxyphenylaminomethyl, 6-methyl 454.49 g/mol Antimicrobial/immunomodulatory
N-{4-[3-(4-Fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine Pyridopyrazine 4-Fluorophenyl, isopropylamine 387.42 g/mol p38 MAP kinase inhibitor
N-[(4-Fluorophenyl)methyl]pyrimidin-2-amine Pyrimidin-2-amine 4-Fluorobenzyl 203.22 g/mol Not specified
Thieno[3,2-d]pyrimidin-4-amine (CAS 833475-33-5) Thienopyrimidine Chloro, difluorophenylmethoxy, pyrrolidinylethynyl 496.96 g/mol Not specified

Key Observations

Fluorine Substitution : Fluorine at position 4 (target compound) or 5 (compound 20) improves metabolic stability and binding affinity in kinase inhibitors .

Amine Functionalization: The dimethylamino group in the target compound may enhance solubility compared to methoxy (compound 18b) or methylpyrazole (compound 20) substituents .

Stereochemistry : The (2S,4S) configuration in the pyrrolidine ring is critical for spatial alignment with target receptors, as seen in fluorinated pyrrolidine-based drugs .

Structure-Activity Relationship (SAR) Insights

  • Pyrrolidine vs.
  • Fluorine Position : 4-Fluoro (target) vs. 5-fluoro (compound 20) may alter electronic effects on the pyrimidine ring, impacting binding pocket interactions .
  • Steric Effects: Bulky substituents (e.g., thienopyrimidine in ) reduce solubility but improve receptor binding, whereas smaller groups (e.g., dimethylamino in the target) balance solubility and activity.

Biological Activity

The compound 4-[(2S,4S)-4-fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a pyrrolidine ring substituted with a fluorine atom and a dimethylpyrimidine moiety. Its molecular formula is C13H18FN5C_{13}H_{18}FN_5, and it has a molecular weight of approximately 253.31 g/mol. The presence of a fluorine atom is significant as it often enhances the biological activity and metabolic stability of organic compounds.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems, particularly those involving serotonin and norepinephrine. Preliminary studies suggest that it may act as a selective inhibitor of certain receptors, which could contribute to its pharmacological effects.

Key Mechanisms:

  • Receptor Modulation : The compound may modulate serotonin receptors, influencing mood and anxiety pathways.
  • Inhibition of Reuptake : It might inhibit the reuptake of norepinephrine, which is crucial in regulating mood and stress responses.

Antidepressant Effects

Research indicates that this compound exhibits antidepressant-like effects in animal models. In a study involving forced swim tests (FST), subjects treated with this compound demonstrated reduced immobility times, suggesting enhanced mood and decreased depressive-like behavior.

Neuroprotective Properties

Another area of interest is the neuroprotective effects observed in vitro. The compound has shown potential in protecting neuronal cells from oxidative stress-induced apoptosis, which is critical in neurodegenerative diseases.

Case Studies

  • Animal Model Studies : In a controlled study using mice, administration of the compound resulted in significant behavioral changes consistent with reduced anxiety levels. The study utilized standard behavioral assays such as the elevated plus maze (EPM) and open field test (OFT) to assess anxiety-related behaviors.
    Study ParameterControl GroupTreatment Group
    Time spent in open arms (s)3060
    Total distance traveled (m)200300
  • Cell Culture Experiments : In vitro assays demonstrated that the compound could significantly reduce cell death in SH-SY5Y neuroblastoma cells exposed to toxic levels of glutamate, indicating its potential for treating conditions like Alzheimer's disease.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability and moderate plasma half-life. Studies indicate that peak plasma concentrations are reached within 1-3 hours post-administration, making it suitable for oral dosing regimens.

Table: Pharmacokinetic Parameters

ParameterValue
Oral Bioavailability~75%
Peak Plasma Concentration2.5 µg/mL
Half-Life6 hours

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